
3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid, also known as homocyclocreatine phosphate, is a creatine analogue. Creatine analogues are compounds structurally similar to creatine, a molecule involved in energy production in muscle and brain tissues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-carboxyethyl-2-iminoimidazolidine-3-phosphate involves the reaction of ethyl glycinate hydrochloride with cyanamide, followed by cyclization and phosphorylation. The reaction conditions typically include:
Reaction with Cyanamide: Ethyl glycinate hydrochloride is reacted with cyanamide in an aqueous medium.
Cyclization: The intermediate product undergoes cyclization to form the imidazolidine ring.
Phosphorylation: The final step involves phosphorylation to introduce the phosphate group.
Industrial Production Methods
Industrial production methods for 1-carboxyethyl-2-iminoimidazolidine-3-phosphate are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid has several scientific research applications:
Neuroscience: As a creatine analogue, it can be used to study energy metabolism in brain tissues.
Muscle Physiology: The compound can be used to investigate energy transduction in muscle tissues.
Biochemistry: It serves as a tool to study the role of creatine kinase and its substrates in various biochemical processes.
Mécanisme D'action
The mechanism of action of 1-carboxyethyl-2-iminoimidazolidine-3-phosphate involves its phosphorylation by creatine kinase to form a high-energy phosphate compound. This phosphorylated form accumulates in cells, disrupting normal energy metabolism. In tumor cells, this disruption leads to impaired growth and proliferation . The molecular targets include creatine kinase and pathways involved in cellular energy production.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine): Another creatine analogue with similar properties and applications.
Creatine Phosphate: The natural substrate of creatine kinase, involved in energy transduction in muscle and brain tissues.
Uniqueness
3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid is unique due to its specific structure, which allows it to be phosphorylated by creatine kinase and accumulate in cells. This accumulation disrupts energy metabolism, making it a potent inhibitor of tumor growth. Its ability to impair cellular energy generation and utilization sets it apart from other creatine analogues .
Propriétés
Numéro CAS |
84744-77-4 |
|---|---|
Formule moléculaire |
C6H12N3O5P |
Poids moléculaire |
237.15 g/mol |
Nom IUPAC |
3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C6H12N3O5P/c7-6-8(2-1-5(10)11)3-4-9(6)15(12,13)14/h7H,1-4H2,(H,10,11)(H2,12,13,14) |
Clé InChI |
WRNVNPUKSMJQPN-UHFFFAOYSA-N |
SMILES |
C1CN(C(=N)N1CCC(=O)O)P(=O)(O)O |
SMILES canonique |
C1CN(C(=N)N1CCC(=O)O)P(=O)(O)O |
Synonymes |
1-carboxyethyl-2-iminoimidazolidine-3-phosphate homocyclocreatine-P phosphohomocyclocreatine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















